molecular formula C14H19N3O3 B1407888 2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde CAS No. 1779119-34-4

2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde

Cat. No.: B1407888
CAS No.: 1779119-34-4
M. Wt: 277.32 g/mol
InChI Key: USCOQTXHISCFJZ-UHFFFAOYSA-N
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Description

The compound “2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The presence of the nitro group and aldehyde group suggests that it might be reactive and could potentially be used as an intermediate in organic synthesis.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of the atoms, the presence of functional groups, and the three-dimensional arrangement of the atoms in the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The nitro group can also participate in various reactions, including reduction to an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule can influence properties such as solubility, melting point, boiling point, and stability .

Properties

IUPAC Name

2-[4-(dimethylamino)piperidin-1-yl]-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)14-9-13(17(19)20)4-3-11(14)10-18/h3-4,9-10,12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCOQTXHISCFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=CC(=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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